4H-1,2,4-Triazol-3-amine, 4-ethyl- is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 112.13 g/mol. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in their structure. The compound is also known for its potential in various scientific applications, particularly in medicinal chemistry due to its biological activity against various pathogens and its role as a building block in organic synthesis .
The synthesis of 4H-1,2,4-Triazol-3-amine, 4-ethyl- typically involves the reaction of ethyl hydrazine with formamide under acidic conditions. This method effectively forms the triazole ring structure, which is essential for the compound's properties.
The molecular structure of 4H-1,2,4-Triazol-3-amine, 4-ethyl- features a triazole ring with an ethyl group attached at the 4-position and an amine group at the 3-position. The structural representation can be described using its InChI key:
The compound's structural data includes:
4H-1,2,4-Triazol-3-amine, 4-ethyl- can undergo various chemical reactions:
Typical reagents include:
The reactions can be carried out in solvents like water or ethanol under controlled temperatures ranging from room temperature to reflux conditions.
The mechanism of action for 4H-1,2,4-Triazol-3-amine, 4-ethyl- primarily involves its interaction with biological targets such as enzymes and proteins. One significant pathway includes:
The physical properties of 4H-1,2,4-Triazol-3-amine, 4-ethyl include:
Chemical properties include:
Relevant data indicate that the compound is stable under normal conditions but may decompose under extreme pH or temperature .
The applications of 4H-1,2,4-Triazol-3-amine, 4-ethyl are diverse:
1,2,4-Triazole derivatives represent a privileged scaffold in heterocyclic chemistry, characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. This structure exhibits tautomerism between 1H- and 4H-forms, with the 1H-tautomer typically predominating due to greater thermodynamic stability [4] [7]. The heterocycle’s electron-rich nature facilitates diverse non-covalent interactions (hydrogen bonding, van der Waals forces, π-π stacking) with biological targets, underpinning its broad bioactivity profile [4] [8]. 1,2,4-Triazole derivatives demonstrate remarkable metabolic stability and bioavailability, attributed to their resistance to enzymatic degradation and balanced lipophilicity-hydrophilicity ratio [7] [10]. These properties collectively establish 1,2,4-triazole as a versatile pharmacophore for rational drug design.
The 1,2,4-triazole nucleus serves as a critical structural component in numerous clinically approved therapeutics across diverse therapeutic areas. Notable examples include:
Table 1: Clinically Approved Drugs Containing the 1,2,4-Triazole Core
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) |
Voriconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) |
Letrozole | Anticancer (aromatase inhibitor) | Cytochrome P450 aromatase |
Anastrozole | Anticancer (aromatase inhibitor) | Cytochrome P450 aromatase |
Alprazolam | Anxiolytic | GABAₐ receptor benzodiazepine site |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase |
Mechanistically, the triazole ring often coordinates with metalloenzymes (particularly cytochrome P450 isoforms) via nitrogen atom interactions with heme iron or key amino acid residues. Additionally, its capacity to act as a hydrogen bond acceptor or donor enhances target binding affinity and selectivity [4] [8]. Recent medicinal chemistry efforts increasingly exploit this scaffold in molecular hybridization strategies, combining triazole with other pharmacophores (e.g., coumarins, carbazoles, quinoline) to overcome drug resistance and improve efficacy [4] [10].
4-Ethyl-4H-1,2,4-triazol-3-amine features a unique structural configuration where the ethyl group is attached to the ring nitrogen at position 4 (N⁴), while an amino group (-NH₂) occupies position 3. This arrangement confers distinct physicochemical and electronic properties:
Table 2: Predicted Physicochemical Properties of 4-Ethyl-4H-1,2,4-triazol-3-amine
Property | Value/Prediction | Method/Reference |
---|---|---|
Molecular Formula | C₄H₈N₄ | [3] [6] |
Molecular Weight | 112.13 g/mol | [3] [6] |
Calculated log P (iLOGP) | ~0.5 | SwissADME [9] |
Water Solubility (ESOL) | Moderate (Log S: -1.0) | SwissADME [9] |
Hydrogen Bond Donors | 1 (NH₂) | [3] |
Hydrogen Bond Acceptors | 3 (ring N + NH₂) | [3] |
Tautomeric Preference | 4H-form stabilized by N⁴-alkylation | [7] |
Computational analyses (e.g., SwissADME, T.E.S.T.) suggest 4-ethyl-4H-1,2,4-triazol-3-amine derivatives exhibit favorable drug-like properties, including moderate aqueous solubility and predicted low acute oral toxicity (Class 4) [9]. However, potential mutagenicity flags noted in in silico screens warrant experimental validation [9]. Molecular docking studies indicate that 4-ethyl analogues can effectively engage fungal CYP51 enzymes, with the ethyl group occupying hydrophobic pockets adjacent to the active site [4] [9].
The exploration of 4H-1,2,4-triazol-3-amine derivatives in drug discovery has progressed through distinct phases:
Early Developments (Pre-1980s): Initial syntheses focused on unsubstituted or aryl-substituted 1,2,4-triazol-3-amines. The foundational synthetic route involved cyclization of thiosemicarbazides or reaction of amidines with hydrazine derivatives [7] [8]. Biological evaluations during this era primarily screened for antibacterial and antifungal activities, though clinical candidates were limited by toxicity or insufficient efficacy.
Azole Antifungal Revolution (1980s–2000s): The clinical success of fluconazole (introduced 1990) validated the triazole scaffold as a superior alternative to imidazole-based antifungals (e.g., ketoconazole), offering reduced toxicity, enhanced specificity for fungal CYP51, and improved pharmacokinetics [4] [10]. This period spurred intensive research into N¹- and C₃-substituted triazoles, though N⁴-substituted variants like 4-ethyl-4H-1,2,4-triazol-3-amine received less attention. Key synthetic advancements included copper-catalyzed cyclizations and microwave-assisted reactions to access diverse triazole libraries [8] [10].
Modern Hybridization Strategies (2010–Present): Contemporary research emphasizes molecular hybridization, incorporating 4H-1,2,4-triazol-3-amine units into multifunctional ligands. Examples include:
Table 3: Synthetic Approaches to 4-Ethyl-4H-1,2,4-triazol-3-amine Derivatives
Method | Key Reagents/Conditions | Derivatives Accessible | References |
---|---|---|---|
Cyclization of Thiosemicarbazides | RCSNHNH₂ + H₂NNH₂; heating | 4,5-Disubstituted-4H-1,2,4-triazol-3-amines | [7] [8] |
Alkylation of 1H-1,2,4-triazol-3-amine | Ethyl halide + base (K₂CO₃, NaOH); solvent (DMF, acetone) | N⁴-Ethyl derivatives | [8] [9] |
Oxidative Cyclization | Arylthiosemicarbazides + oxidants (CuBr₂, I₂); DMSO, 80°C | 5-Aryl-4-ethyl analogues | [8] |
Mannich Reaction | 4-Ethyl-1,2,4-triazol-3-amine + aldehyde + amine; catalyst-free or acidic conditions | Aminomethyl derivatives at C₅ or N-amino | [7] [10] |
Recent innovations leverage in silico tools for rational design. For example, Hotsulia et al. applied molecular docking to prioritize 1-alkyl-4-((4-nitrobenzylidene)amino)-1,2,4-triazoles for synthesis, identifying compounds with predicted high affinity for fungal CYP51 [9]. Despite these advances, 4-ethyl-4H-1,2,4-triazol-3-amine itself remains underexplored compared to N¹-alkyl/aryl triazoles, representing an opportunity for focused investigation into its unique pharmacological potential. Future directions include exploiting its tautomeric stability and derivatization capacity for developing novel enzyme inhibitors or antimicrobial agents targeting resistant pathogens [4] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8